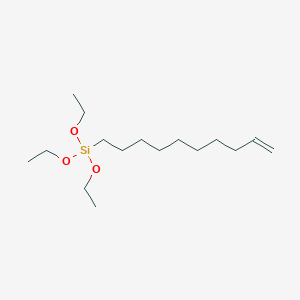
9-Decenyltriethoxysilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Decenyltriethoxysilane is an organosilicon compound with the chemical formula C16H34O3Si. It is a colorless liquid known for its unique properties, including its ability to improve the wetting and adhesion characteristics of materials. This compound is primarily used as an additive in coatings, sealants, adhesives, and other materials to enhance their performance on various surfaces .
Méthodes De Préparation
The synthesis of 9-Decenyltriethoxysilane typically involves the reaction of 9-decen-1-ol with triethoxysilane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. Industrial production methods often utilize continuous flow reactors to maintain consistent reaction conditions and optimize yield .
Analyse Des Réactions Chimiques
9-Decenyltriethoxysilane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: It can undergo substitution reactions where the ethoxy groups are replaced by other functional groups.
Hydrolysis: In the presence of water, this compound can hydrolyze to form silanols and ethanol.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various acids and bases for substitution and hydrolysis reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
9-Decenyltriethoxysilane has a wide range of applications in scientific research, including:
Chemistry: It is used as a coupling agent to improve the adhesion between organic and inorganic materials in composite materials.
Biology: This compound is utilized in the modification of surfaces for biological assays and biosensors.
Medicine: It is explored for its potential in drug delivery systems due to its ability to modify surface properties.
Mécanisme D'action
The mechanism of action of 9-Decenyltriethoxysilane involves its ability to form strong bonds with both organic and inorganic surfaces. The ethoxy groups can hydrolyze to form silanol groups, which then condense with hydroxyl groups on surfaces, creating a durable and stable bond. This property makes it an effective coupling agent and surface modifier .
Comparaison Avec Des Composés Similaires
Similar compounds to 9-Decenyltriethoxysilane include:
n-Decyltriethoxysilane: Another organosilicon compound with similar properties but different alkyl chain length.
Octyltriethoxysilane: A shorter-chain analog used for similar applications but with different hydrophobicity.
Vinyltriethoxysilane: Contains a vinyl group instead of a decenyl group, offering different reactivity and applications.
This compound is unique due to its specific alkyl chain length, which provides a balance between hydrophobicity and reactivity, making it suitable for a wide range of applications .
Propriétés
Numéro CAS |
152222-61-2 |
|---|---|
Formule moléculaire |
C16H34O3Si |
Poids moléculaire |
302.52 g/mol |
Nom IUPAC |
dec-9-enyl(triethoxy)silane |
InChI |
InChI=1S/C16H34O3Si/c1-5-9-10-11-12-13-14-15-16-20(17-6-2,18-7-3)19-8-4/h5H,1,6-16H2,2-4H3 |
Clé InChI |
LLBJHMHFNBRQBD-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](CCCCCCCCC=C)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


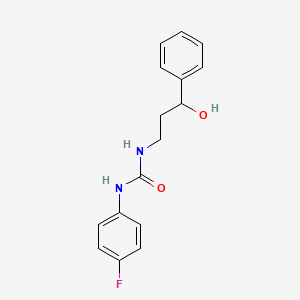
![N-(4-(6-(4-Methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)-2-nitrophenyl)acetamide](/img/structure/B14125702.png)
![1-(3-fluorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14125708.png)
![(1R,2S,5S)-N-(4-amino-1-cyclobutyl-3,4-dioxobutan-2-yl)-3-[(2R)-2-(tert-butylcarbamoylamino)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B14125709.png)
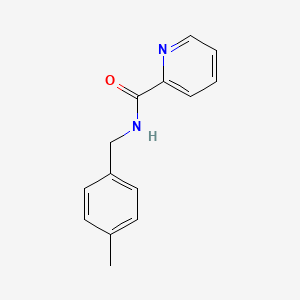
![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-4-nitrobenzamide](/img/structure/B14125722.png)
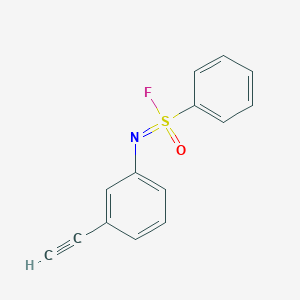
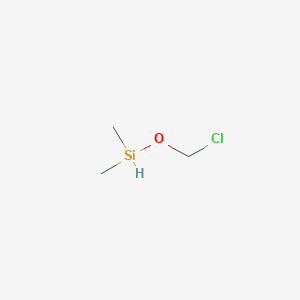
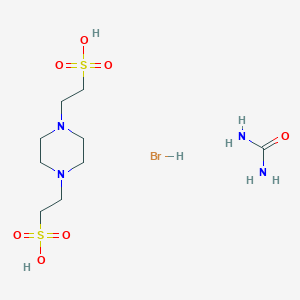
![7-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B14125752.png)
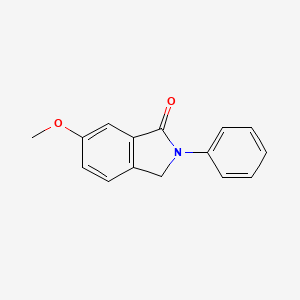


![N-benzyl-4-[(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzamide](/img/structure/B14125777.png)
